BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical structure and properties of
Cannabidiphorol (CBDP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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(CBDP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiphorol (CBDP) is a phytocannabinoid and a heptyl homolog of cannabidiol (CBD).
[1][2][3] First identified as a natural compound in 2019 by a team of Italian scientists, CBDP
was previously known only as a synthetic molecule.[1][4] It is found in the cannabis plant in
very small amounts.[1][3] Due to its structural similarity to CBD, with the primary difference
being an extended seven-carbon alkyl side chain, CBDP has garnered interest for its potential
pharmacological properties.[1][5] This technical guide provides a comprehensive overview of
the chemical structure, properties, and known biological activities of CBDP, intended for an
audience of researchers and drug development professionals.

Chemical Structure and Properties

CBDP's fundamental chemical characteristics are summarized below. It is a homolog of CBD,
differing by the presence of a heptyl side chain instead of the pentyl chain found in CBD.[5]
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Property Value Reference

5-heptyl-2-[(1R,6R)-3-methyl-

6-(1-methylethenyl)-2-
IUPAC Name [4]
cyclohexen-1-yl]-1,3-

benzenediol
Chemical Formula C23H3402 [1]
Molecular Weight 342.5 g/mol [4]
CAS Number 55824-13-0 [4]

Physicochemical Properties

Detailed experimental data on the melting point, boiling point, and pKa of CBDP are not readily
available in the current body of scientific literature. However, some of its solubility
characteristics have been reported.

Property Value Reference

DMF: 50 mg/mIDMSO: 60
Solubility mg/mlEthanol: 35

mg/mlAcetonitrile: Soluble

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and
characterization of CBDP. While full spectral datasets are not compiled in a single source,
information can be gleaned from studies that have characterized the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed *H and 13C NMR data for CBDP
have been reported, confirming its structure. The chemical shifts are consistent with the
proposed structure, showing signals corresponding to the aromatic, terpenic, and alkyl
moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been instrumental in
the initial identification of CBDP.[1][3] The fragmentation pattern of CBDP would be expected to
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show characteristic losses from the molecular ion, including fragmentation of the heptyl chain
and the terpene moiety.

Infrared (IR) Spectroscopy: The IR spectrum of CBDP would be expected to exhibit
characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H and C=C bonds,
and aliphatic C-H bonds, similar to other cannabinoids.

Experimental Protocols
Synthesis of Cannabidiphorol (CBDP)

CBDP is typically produced semi-synthetically through the isomerization of cannabidiol (CBD)
isolate.[2][3][5] This process is necessary because the natural abundance of CBDP in the
cannabis plant is too low for commercial extraction.[3][5] The general principle involves the
acid-catalyzed alkylation of olivetol (5-heptylresorcinol) with a suitable terpene derivative, or the
direct isomerization of CBD.

A representative, though not fully detailed, synthetic approach involves the reaction of 5-
heptylbenzene-1,3-diol with (+)-trans-mentha-2,8-dien-1-ol in the presence of a Lewis acid
catalyst such as p-toluenesulfonic acid (pTSA) in dichloromethane (CHzCl2).

Workflow for CBDP Synthesis:
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Reactants Reaction Conditions

5-heptylbenzene-1,3-diol

(+)-trans-mentha-2,8-dien-1-ol p-toluenesulfonic acid (pTSA) Dichloromethane (CH2CI2) Room Temperature

Process

Reaction Mixture |

Quenching
(e.g., NaHCO3 solution)

Purification
(e.g., Chromatography)

Cannabidiphorol (CBDP)

Click to download full resolution via product page

A simplified workflow for the synthesis of CBDP.

In Vitro Receptor Binding Assays

The pharmacological activity of CBDP has been investigated through various in vitro binding
and functional assays. A recent study by Haghdoost et al. (2024) provides significant insights
into its receptor interaction profile.[2]
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General Protocol for Radioligand Binding Assay: A common method to determine the binding
affinity of a compound to a receptor is through competitive radioligand binding assays.

Workflow for Radioligand Binding Assay:

Assay Components

Cell membranes expressing Radiolabeled ligand Test compound (CBDP)
target receptor (e.g., CB1, CB2) (e.g., [3H]-CP55,940) at various concentrations

Procedure

g Incubate components g

Separate bound and
free radioligand
(e.g., filtration)

Measure radioactivity
of bound ligand

Data Analysis

Generate competition curve

l

Calculate IC50

l

Determine Ki value
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Workflow for a typical radioligand binding assay.

Pharmacological Properties

The pharmacological profile of CBDP is still under active investigation. Current research
indicates that its longer alkyl chain, in comparison to CBD, does not necessarily translate to a
higher affinity for cannabinoid receptors.

Cannabinoid Receptor Activity

CBDP exhibits a low binding affinity for both the CB1 and CB2 receptors.[2] It acts as a weak
antagonist at these receptors.[2]

Receptor Activity Quantitative Data Reference

Antagonist activity
observed at 3 uM,

CB1 Weak Antagonist reaching ~20% of the [2]
maximum response of
AM251 at ~12 pM.

At the highest tested
concentration, CBDP
showed a lower
maximum response
(~23%) compared to
CBD (~33%) against
CcB2 Weak Antagonist the selective CB2 [2]
antagonist SR144528.
At 1 uM, CBDP
displaced
approximately 50% of
the radiolabeled
ligand [3H]-CP55,940.

Serotonin Receptor Activity

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3025717?utm_src=pdf-body-img
https://www.researchgate.net/figure/Synthesis-and-spectroscopic-characterization-of--trans-CBDP-and--trans-D-9-THCP_fig2_338237593
https://www.researchgate.net/figure/Synthesis-and-spectroscopic-characterization-of--trans-CBDP-and--trans-D-9-THCP_fig2_338237593
https://www.researchgate.net/figure/Synthesis-and-spectroscopic-characterization-of--trans-CBDP-and--trans-D-9-THCP_fig2_338237593
https://www.researchgate.net/figure/Synthesis-and-spectroscopic-characterization-of--trans-CBDP-and--trans-D-9-THCP_fig2_338237593
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

CBDP has been shown to act as a weak agonist at the 5-HT1a serotonin receptor, similar to
CBD.[2] This activity may contribute to potential anxiolytic effects.[1]

Receptor Activity Quantitative Data Reference

Achieved ~20% of the
5-HT1a Weak Agonist maximum response of  [2]

serotonin at 12 pM.

Signaling Pathway for 5-HT1a Receptor Agonism:

binds to activates . . inhibits reduces production of leads to DERSiEE
CBDP 5-HT1A Receptor Gi/o Protein Adenylate Cyclase CcAMP Cellular Effects
(e.g., anxiolysis)

Click to download full resolution via product page

Simplified signaling pathway of CBDP at the 5-HT1a receptor.

Opioid Receptor Activity

Unexpectedly, CBDP has been found to act as a positive allosteric modulator (PAM) at the mu-
opioid receptor (MOR).[1] This means that while it may not activate the receptor directly, it can
enhance the signaling of the endogenous ligand, met-enkephalin.[1]

Receptor Activity Quantitative Data Reference

. » ] Enhances met-
Mu-Opioid Receptor Positive Allosteric

enkephalin signalin 1
(MOR) Modulator (PAM) P J J s

by 37%.

Logical Relationship of CBDP's Action at the Mu-Opioid Receptor:
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CBDP's positive allosteric modulation of the mu-opioid receptor.

Conclusion

Cannabidiphorol (CBDP) is a recently identified natural phytocannabinoid with a chemical
structure similar to CBD, distinguished by a longer alkyl side chain. While research is still in its
early stages, current findings indicate a pharmacological profile that is distinct from its more
well-known homolog. Its weak antagonism at cannabinoid receptors, coupled with weak
agonism at serotonin 5-HT1a receptors and positive allosteric modulation of the mu-opioid
receptor, suggests a complex mechanism of action that warrants further investigation. For
researchers and drug development professionals, CBDP represents a novel chemical entity
within the cannabinoid space with potential for therapeutic applications that may differ from
those of traditional cannabinoids. Further studies are required to fully elucidate its
physicochemical properties, detailed spectroscopic characteristics, and in vivo pharmacological
effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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